molecular formula C19H24FN5O2 B6042500 N-(4-fluorophenyl)-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1-yl]propanamide

N-(4-fluorophenyl)-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1-yl]propanamide

Cat. No.: B6042500
M. Wt: 373.4 g/mol
InChI Key: GWLNJFHXYAHVPJ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a diazepane ring, and a pyridazinone moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the fluorophenyl intermediate:

    Synthesis of the diazepane ring: The diazepane ring can be synthesized through cyclization reactions involving appropriate amine precursors.

    Coupling reactions: The final step involves coupling the fluorophenyl intermediate with the diazepane ring and the pyridazinone moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1-yl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-fluorophenyl)-3-(4-methyl-1,4-diazepan-1-yl)propanamide
  • (3-fluorophenyl)(4-((3-methylpyridin-4-yl)methyl)-1,4-diazepan-1-yl)methanone

Uniqueness

N-(4-fluorophenyl)-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, while the diazepane ring and pyridazinone moiety contribute to its potential therapeutic effects.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-(4-methyl-1,4-diazepan-1-yl)-6-oxopyridazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O2/c1-14(19(27)22-16-6-4-15(20)5-7-16)25-18(26)12-17(13-21-25)24-9-3-8-23(2)10-11-24/h4-7,12-14H,3,8-11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLNJFHXYAHVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)N2C(=O)C=C(C=N2)N3CCCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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